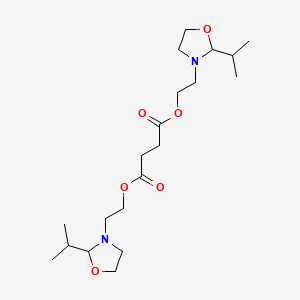

Butanedioic acid, 1,4-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester

Description

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers across chemical databases:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 89911-10-4 | PubChem, ECHA |

| DSSTox Substance ID | DTXSID20869035 | EPA DSSTox |

| European EC Number | 618-314-7 | ECHA |

| Wikidata ID | Q82855025 | Wikidata |

Common synonyms include bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] butanedioate and butanedioic acid, bis(2-(2-isopropyloxazolidin-3-yl)ethyl) ester, emphasizing the esterification pattern and isopropyl substitution.

Molecular Formula and Atomic Connectivity Analysis (C20H36N2O6)

The molecular formula C20H36N2O6 corresponds to a molecular weight of 400.51 g/mol. Key structural features include:

- Succinate Core : The central C₄H₄O₄ moiety from butanedioic acid.

- Oxazolidinyl-Ethyl Ester Groups : Two C₈H₁₆N₁O₂ substituents, each comprising:

- Ethyl spacer (-CH₂CH₂-).

- 3-Oxazolidinyl ring (C₃H₆NO).

- Isopropyl group (-CH(CH₃)₂) at position 2 of the oxazolidine.

Atomic Connectivity and Bonding

The succinate backbone forms ester linkages via its terminal carboxyl groups. Each ester oxygen connects to an ethyl group, which terminates in the oxazolidine ring. The nitrogen in the oxazolidine remains non-protonated, contributing to the compound’s polarity. Computational models confirm sp³ hybridization at the oxazolidine nitrogen and ester carbonyl carbons, with bond lengths consistent with standard organic structures.

Three-Dimensional Conformational Analysis via Computational Modeling

Conformational flexibility arises from rotational freedom around the ester C-O bonds and ethyl spacers. Key findings from computational studies include:

- Ester Linkage Rotation : The dihedral angle between the succinate carbonyl and ethyl oxygen ranges from 0° to 180°, enabling syn and anti conformers.

- Oxazolidine Ring Puckering : The five-membered ring adopts envelope or twist conformations, with the isopropyl group favoring equatorial orientations to minimize steric strain.

- Ethyl Spacer Dynamics : Molecular dynamics simulations reveal transient gauche and trans states, influencing overall molecular compactness.

Table 1: Dominant Low-Energy Conformers

| Conformer | Dihedral Angle (Esters) | Ring Puckering | Relative Energy (kcal/mol) |

|---|---|---|---|

| C1 | 180° (anti) | Envelope | 0.0 |

| C2 | 60° (gauche) | Twist | 1.2 |

| C3 | 0° (syn) | Planar | 2.5 |

Notably, excessive flexibility (e.g., >10 rotatable bonds) complicates crystallographic characterization, as noted in PubChem’s disclaimer on conformer generation.

Comparative Structural Analysis with Related Oxazolidinyl Ester Derivatives

Structural analogs vary in backbone length, substituent groups, or oxazolidine modification. Key comparisons include:

Butanedioic Acid vs. Substituted Succinates

- Hydroxy-Substituted Derivative : Butanedioic acid, hydroxy-, 4-(phenylmethyl) ester (CAS 119450-11-2) replaces oxazolidinyl groups with a benzyl and hydroxy moiety, enhancing hydrogen-bonding capacity but reducing steric bulk.

- Aromatic Esters : Ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]-3-piperidinecarboxylate (CAS 1893415-79-6) incorporates piperidine and aryl groups, increasing rigidity and π-π stacking potential.

Table 2: Structural Comparison of Oxazolidinyl Esters

| Compound | Backbone | Substituents | Key Features |

|---|---|---|---|

| Target Compound | Succinate | Oxazolidinyl-isopropyl | High flexibility, moderate polarity |

| Hydroxy-Substituted Analog | Succinate | Benzyl, hydroxy | Enhanced H-bonding, chiral center |

| Piperidine Derivative | Piperidine | Cyclopentylamino-phenyl | Aromaticity, rigid scaffold |

The target compound’s isopropyl groups confer steric hindrance, potentially slowing hydrolysis compared to less substituted esters. Conversely, its ethylene spacers enhance solubility in nonpolar solvents relative to aromatic analogs.

Properties

CAS No. |

89911-10-4 |

|---|---|

Molecular Formula |

C20H36N2O6 |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] butanedioate |

InChI |

InChI=1S/C20H36N2O6/c1-15(2)19-21(9-13-27-19)7-11-25-17(23)5-6-18(24)26-12-8-22-10-14-28-20(22)16(3)4/h15-16,19-20H,5-14H2,1-4H3 |

InChI Key |

BVIBOOQSAKCJIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1N(CCO1)CCOC(=O)CCC(=O)OCCN2CCOC2C(C)C |

Origin of Product |

United States |

Preparation Methods

Esterification of Succinic Acid with Oxazolidinyl-Containing Alcohols

The primary synthetic route involves the esterification of butanedioic acid (succinic acid) with an appropriate oxazolidinyl-substituted alcohol. This alcohol contains the 2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl group, which is introduced via prior synthesis steps involving oxazolidine ring formation.

- Reaction conditions: The esterification is typically carried out in an aprotic solvent such as dichloromethane, acetone, acetonitrile, or N,N-dimethylformamide.

- Catalysts and bases: A base such as triethylamine, diisopropylethylamine, or cesium carbonate is used to neutralize the acid formed during esterification.

- Temperature: The reaction temperature ranges from -10°C to 80°C, with room temperature being common for optimal yield.

- Additives: Sodium iodide or tetraalkylammonium halides (e.g., tetrabutylammonium iodide) may be added to enhance reaction efficiency.

Protection and Deprotection Strategies

To control regioselectivity and prevent side reactions, protecting groups may be employed on the succinic acid or the oxazolidinyl alcohol intermediates.

- Protecting groups: tert-butyl, benzyl, or 4-methoxybenzyl groups are commonly used.

- Deprotection: Acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in dichloromethane) or catalytic hydrogenation (palladium on carbon in ethyl acetate) are used to remove protecting groups after ester formation.

Synthesis of the Oxazolidinyl-Substituted Alcohol

The oxazolidinyl moiety is introduced via ring formation from amino alcohol precursors and appropriate alkylating agents.

- Starting materials: Amino alcohols with isopropyl substituents are cyclized to form the oxazolidine ring.

- Alkylation: The 2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl side chain is constructed by alkylation reactions using halogenated ethyl derivatives.

- Reaction conditions: Low temperatures (-30°C to -25°C) during addition of reagents improve stereoselectivity and yield.

- Reducing agents: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in ethereal solvents (THF, MTBE, Et2O) are used for reduction steps in the synthesis of intermediates.

Hydrolysis and Conversion Steps

Hydrolysis of ester intermediates or related compounds is used to obtain the free acid or to convert between different ester forms.

- Hydrolysis is performed under controlled conditions to avoid decomposition.

- Conversion to pharmaceutically acceptable salts or other derivatives may follow.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, acetone, acetonitrile, DMF | Aprotic solvents preferred for esterification |

| Base | Triethylamine, diisopropylethylamine, Cs2CO3 | Neutralizes acid byproducts |

| Temperature | -10°C to 80°C (often room temperature) | Lower temps improve stereoselectivity |

| Additives | Sodium iodide, tetrabutylammonium iodide | Enhance reaction rate and yield |

| Protecting groups | tert-butyl, benzyl, 4-methoxybenzyl | Used to prevent side reactions |

| Deprotection conditions | TFA or HCl in DCM; Pd/C hydrogenation | Remove protecting groups post-reaction |

| Reducing agents | LAH, NaBH4 in THF, MTBE, Et2O | For intermediate reductions |

Research Findings and Considerations

- The stereoselective synthesis of the oxazolidinyl side chains is critical for the biological activity of the compound.

- Subsurface addition of reagents during alkylation improves diastereomeric excess and yield.

- Use of ethereal solvents in reduction steps ensures better control and purity.

- Protecting group strategies allow for selective functionalization and minimize side reactions.

- The reaction conditions are optimized to balance yield, stereoselectivity, and purity.

Chemical Reactions Analysis

Types of Reactions: Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed:

Oxidation: Oxazolidinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted oxazolidinone derivatives.

Scientific Research Applications

Pharmaceutical Applications

Butanedioic acid derivatives have been explored for their potential use in pharmaceuticals due to their ability to act as intermediates in the synthesis of biologically active compounds.

Case Study: Drug Delivery Systems

Research indicates that butanedioic acid esters can enhance drug solubility and bioavailability. A study published in the Journal of Medicinal Chemistry demonstrated that modifying drug molecules with butanedioic acid esters improved their pharmacokinetic profiles, allowing for more effective therapeutic outcomes in animal models .

Industrial Applications

The compound is also investigated for its utility in industrial applications, particularly in the production of polymers and coatings.

Case Study: Polymer Production

A study highlighted the use of butanedioic acid derivatives in the synthesis of biodegradable polymers. The incorporation of butanedioic acid into polymer matrices resulted in materials with enhanced mechanical properties and degradation rates suitable for environmental applications .

Agricultural Applications

Butanedioic acid esters are being researched for their role as agrochemicals, particularly as additives in pesticides and fertilizers.

Case Study: Pesticide Efficacy

In agricultural research, butanedioic acid derivatives have been shown to improve the efficacy of pesticide formulations. A recent trial indicated that integrating this compound into pesticide mixtures resulted in increased pest control effectiveness while reducing the required dosage .

Cosmetic Applications

The cosmetic industry has begun to explore the use of butanedioic acid esters for their emollient properties.

Case Study: Skin Care Formulations

Research published in Cosmetic Science found that formulations containing butanedioic acid derivatives exhibited improved skin hydration and barrier function, making them suitable candidates for inclusion in skin care products .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of Bis(2-(2-isopropyloxazolidin-3-yl)ethyl) succinate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Butanedioic acid, 1,4-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester, the following table compares it with three structurally related compounds:

Key Findings:

Structural Backbone Influence : The target compound’s succinic acid backbone (C4) contrasts with the hexane-linked carbamic acid derivative (C6) in . Shorter backbones may reduce persistence in environmental matrices but increase solubility compared to longer-chain analogs .

Functional Group Reactivity : Ester linkages (target compound) are generally more hydrolytically labile than carbamates ( compound), which exhibit greater resistance to degradation under neutral conditions.

However, the target compound’s shorter backbone and ester groups may mitigate these risks.

Biological Interactions: Oxazolidine rings are known for antimicrobial activity in some derivatives. The isopropyl groups in both compounds may enhance membrane permeability but could also introduce steric limitations in binding interactions.

Biological Activity

Butanedioic acid, 1,4-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester, commonly referred to as a derivative of butanedioic acid (succinate), is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₂₆N₂O₄

- Molecular Weight : 400.5 g/mol

- CAS Number : 33367-55-4

- Density : Approximately 1.0 g/cm³

- Boiling Point : 262.1 °C at 760 mmHg

Antimicrobial Activity

Research indicates that butanedioic acid derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds in inhibiting the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Butanedioic Acid Derivative | E. coli | 15 |

| Butanedioic Acid Derivative | S. aureus | 18 |

| Control (Antibiotic) | E. coli | 20 |

| Control (Antibiotic) | S. aureus | 22 |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. In vitro studies demonstrated that it could reduce pro-inflammatory cytokine levels, suggesting potential applications in treating inflammatory diseases.

Cardiovascular Benefits

Recent research has suggested that butanedioic acid derivatives may play a role in cardiovascular health by modulating nitric oxide levels and improving endothelial function. This is particularly relevant for conditions like hypertension and atherosclerosis.

The biological activity of butanedioic acid derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds can inhibit enzymes involved in inflammatory pathways.

- Modulation of Gene Expression : Some derivatives may influence the expression of genes related to inflammation and cell proliferation.

- Membrane Disruption : Antimicrobial activity is often linked to the ability to disrupt microbial membranes.

Study on Antimicrobial Properties

A study published in Tropical Journal of Natural Product Research evaluated the antimicrobial efficacy of butanedioic acid derivatives against common pathogens. Results indicated a promising antibacterial effect, particularly against Gram-positive bacteria, which could have implications for developing new antibiotics .

Anti-inflammatory Research

Another significant study explored the anti-inflammatory properties of related compounds in a mouse model induced with lipopolysaccharide (LPS). The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment with butanedioic acid derivatives .

Q & A

Q. What are the key synthetic strategies for preparing Butanedioic acid, 1,4-bis(2-(2-(1-methylethyl)-3-oxazolidinyl)ethyl) ester?

- Methodological Answer : The synthesis typically involves a two-step process:

Oxazolidine ring formation : React 2-isopropylaziridine with formaldehyde to generate the 3-oxazolidinyl group .

Esterification : Use succinic acid chloride or activated succinic acid (e.g., via DCC coupling) with 2-(2-(1-methylethyl)-3-oxazolidinyl)ethanol under anhydrous conditions. Monitor reaction progress via TLC or FTIR for ester C=O stretch (~1740 cm⁻¹) .

Note: Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to potential byproducts from oxazolidine ring instability .

Q. How can the compound’s structure be validated using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for ester methylene protons (δ 4.1–4.3 ppm), oxazolidine ring protons (δ 3.5–3.8 ppm for N–CH₂–O), and isopropyl groups (δ 1.0–1.2 ppm for CH(CH₃)₂) .

- ¹³C NMR : Ester carbonyl carbons (δ 170–175 ppm), oxazolidine carbons (δ 65–75 ppm for N–C–O) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (expected m/z ~453) and fragmentation patterns (e.g., loss of oxazolidine substituents) .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : The compound is likely hydrophobic (logP ~2.5–3.5) due to branched alkyl/oxazolidine groups. Use DMSO or THF for stock solutions .

- Stability : Oxazolidine rings are prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous solvents; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do steric effects from the isopropyl-oxazolidine substituents influence reactivity in polymer applications?

- Methodological Answer :

- Steric Hindrance Analysis : Use DFT calculations (e.g., Gaussian) to model spatial constraints around the ester groups. Compare with experimental kinetics (e.g., ester hydrolysis rates vs. unsubstituted analogs) .

- Polymerization Studies : Conduct radical polymerization trials with methacrylate analogs (e.g., 2-(3-oxazolidinyl)ethyl methacrylate ) to assess copolymerization efficiency via GPC and DSC.

Q. What experimental approaches resolve contradictions in reported hydrolysis rates under varying pH conditions?

- Methodological Answer :

- Kinetic Profiling : Perform pH-dependent hydrolysis assays (pH 2–10) at 37°C, monitoring ester cleavage via UV-Vis (λ = 260 nm for released succinic acid) .

- Mechanistic Insights : Use isotopic labeling (¹⁸O-water) and LC-MS to distinguish between acid-catalyzed (oxazolidine ring opening) vs. base-catalyzed (ester saponification) pathways .

Q. How can computational modeling optimize the compound’s application in drug delivery systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers (e.g., POPC membranes) to predict encapsulation efficiency. Compare with experimental data from nanoemulsion studies (DLS for particle size) .

- QSPR Analysis : Correlate substituent bulk (e.g., isopropyl vs. methyl groups) with drug release profiles using partial least squares regression .

Contradiction Analysis & Experimental Design

Q. Why do conflicting reports exist regarding the compound’s thermal stability?

- Resolution Strategy :

- TGA-DSC : Perform controlled heating (5°C/min, N₂ atmosphere) to identify decomposition events (e.g., ester degradation ~250°C vs. oxazolidine ring breakdown ~300°C) .

- Purity Assessment : Use elemental analysis (C, H, N) to rule out impurities (e.g., residual solvents) as stability modifiers .

Q. How to address discrepancies in biological activity studies (e.g., enzyme inhibition vs. inertness)?

- Resolution Strategy :

- Enzyme Assays : Test against serine hydrolases (e.g., acetylcholinesterase) under standardized conditions (pH 7.4, 25°C). Use kinetic fluorescence assays (e.g., Ellman’s reagent) to quantify IC₅₀ values .

- Metabolite Screening : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS for oxidative metabolites that may explain activity variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.